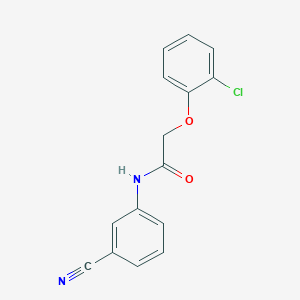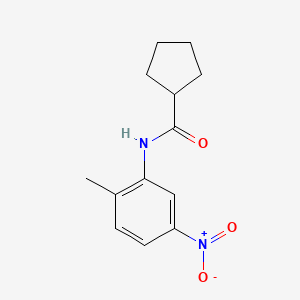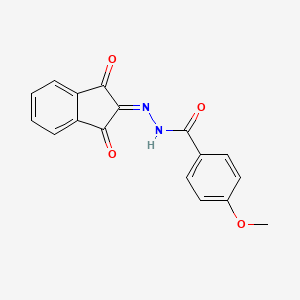
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide, also known as CPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAC is a member of the acetanilide class of compounds and is structurally related to other well-known drugs such as acetaminophen and aspirin. In
Mechanism of Action
The exact mechanism of action of 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide is not fully understood, but research has suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules such as prostaglandins. 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of COX-2 and HDAC activity, and the modulation of inflammatory signaling pathways. 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has also been shown to have antioxidant activity, which may contribute to its anti-tumor and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds used in cancer research. 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has also been shown to have a high degree of selectivity for cancer cells, meaning that it may be less likely to cause damage to healthy cells. However, one limitation of using 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide in lab experiments is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide. One area of interest is the development of new synthetic methods for 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide that may improve its solubility and bioavailability. Another area of interest is the development of 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide derivatives that may have improved anti-tumor or anti-inflammatory activity. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide and its potential therapeutic applications in cancer and inflammatory diseases.
Synthesis Methods
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-chlorophenol with 3-cyanophenylacetic acid in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using techniques such as recrystallization or chromatography. Other methods for synthesizing 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide include the reaction of 2-chlorophenol with 3-cyanophenylacetonitrile in the presence of a base such as potassium carbonate.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition to its anti-tumor activity, 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-13-6-1-2-7-14(13)20-10-15(19)18-12-5-3-4-11(8-12)9-17/h1-8H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFITJCNFTUEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5800160.png)

![N-{[(4-bromophenyl)amino]carbonyl}benzamide](/img/structure/B5800174.png)
![4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5800176.png)

![4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid](/img/structure/B5800183.png)
![N,N,N'-trimethyl-N'-{[5-(3-nitrophenyl)-2-furyl]methyl}-1,2-ethanediamine](/img/structure/B5800189.png)
![2-(4-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5800191.png)


![N-(2,4-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5800219.png)
![N-ethyl-2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5800224.png)
![2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5800226.png)